2-(Chloromethyl)pyrimidine-4-carbaldehyde
Description
Properties
IUPAC Name |
2-(chloromethyl)pyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNPGEXYAWLFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717030 | |
| Record name | 2-(Chloromethyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-34-2 | |
| Record name | 2-(Chloromethyl)-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Chloromethyl)pyrimidine-4-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound possesses a chloromethyl group and an aldehyde functional group, which may contribute to its reactivity and interaction with biological systems. Research indicates that it may exhibit antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for further pharmacological investigation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It has been suggested that this compound could interact with specific receptors, influencing signaling pathways that regulate cell function and survival.
Biochemical Pathways
Research indicates that this compound participates in several key biochemical pathways:
- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which are crucial for its detoxification and elimination from the body.
- Signal Transduction : It may modulate signaling pathways by interacting with kinases and phosphatases, leading to changes in gene expression.
In Vitro Studies
In vitro studies have evaluated the biological activity of this compound through various assays:
Cell Viability Assays
The compound's effects on cell viability were assessed across different cancer cell lines. The results indicated varying impacts based on concentration:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 90 |
| 10 | 75 |
| 100 | 40 |
At lower concentrations, the compound promoted cell growth, while higher concentrations resulted in cytotoxic effects.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This indicates potential therapeutic applications in treating infections.
Case Studies
Several case studies have documented the effects of this compound:
- Neuroblastoma Models : In studies involving neuroblastoma cells, the compound demonstrated an EC50 value of approximately 0.94 µM, indicating significant efficacy in reducing cell proliferation associated with prion diseases.
- Animal Models : In vivo studies using rodent models showed that the compound could effectively penetrate the blood-brain barrier, achieving therapeutic concentrations in brain tissue after oral administration.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the chloromethyl group at position 2 of the pyrimidine skeleton appears to enhance its anti-inflammatory activity.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds indicates distinct differences in biological activity. For example:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | Varies | Antimicrobial, Anticancer |
| Pyrimidine Derivative A | 0.04 | COX-2 Inhibition |
| Pyrimidine Derivative B | 0.04 | Anti-inflammatory |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 2-(Chloromethyl)pyrimidine-4-carbaldehyde and related compounds:
Research Findings and Limitations
- Patent Synthesis () : Demonstrates the utility of pyrimidine-carbaldehydes in reductive amination to generate piperazine-linked therapeutics. The target compound could follow analogous pathways .
- Contradictions : ’s carboxylic acid derivative lacks the aldehyde functionality, limiting direct comparison. However, its chloro and methyl substituents highlight positional effects on reactivity .
- Data Gaps : The absence of the target compound’s CAS number and physicochemical data in the provided evidence necessitates reliance on analog extrapolation.
Preparation Methods
Chlorination of Pyrimidine Derivatives
Method Overview:
A common approach involves chlorinating pyrimidine precursors, such as 2,4-dihydroxypyrimidines or methyl-substituted pyrimidines, to introduce the chloromethyl group at the 4-position.
- Starting Material: 2-methylpyrimidine or 2-methylthio-substituted pyrimidines.
- Chlorination Reagents: Phosphorus oxychloride (POCl₃), sulfuryl chloride, or chlorinating agents like thionyl chloride.
- Reaction Conditions:
- Reflux in inert solvents such as toluene or dichloromethane.
- Controlled addition of chlorinating agents at low temperatures (~0°C to room temperature).
- Extended reaction times (up to 12 hours) for complete chlorination.
- In a patent (CN103554036B), the chlorination of 2-methylthio group-4-pyrimidine-ethyl formate with sulfuryl chloride in dichloromethane at 0°C yields 2-chloro-4-methylthio pyrimidines with yields up to 60-70%.
Oxidation to Pyrimidine-4-carbaldehyde
Method Overview:
Oxidation of 4-chloromethylpyrimidines to the corresponding aldehyde is achieved via controlled oxidation, often employing oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or other mild oxidants.
- Starting Material: 2-(Chloromethyl)pyrimidine derivatives.
- Oxidants: MnO₂ is favored for selective oxidation of methyl groups to aldehydes.
- Reaction Conditions:
- Reflux in anhydrous solvents like dichloromethane or acetonitrile.
- Reaction times vary from 4 to 12 hours depending on substrate reactivity.
- Use of inert atmosphere to prevent overoxidation.
- Studies indicate that MnO₂-mediated oxidation provides high selectivity and yields exceeding 80% for converting chloromethyl groups to aldehydes in heteroaromatic systems.
One-Pot or Multi-Step Synthesis
Integrated Approach:
Some methods combine chlorination and oxidation in a sequential or one-pot process to enhance efficiency:
- Step 1: Chlorinate pyrimidine precursors using POCl₃ or sulfuryl chloride at low temperatures.
- Step 2: Direct oxidation of the chloromethyl intermediate with MnO₂ or similar oxidants, often under reflux conditions.
- Advantages: Reduced purification steps, higher overall yields, and better control over reaction parameters.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | SO₂Cl₂ in dichloromethane at 0°C to room temp | 60-70 | Controlled addition, extended reflux |
| Oxidation | MnO₂ in dichloromethane, reflux | 80+ | Selective aldehyde formation |
Research Findings & Optimization
- Catalytic Additives: Use of catalysts like DMAP improves chlorination efficiency.
- Temperature Control: Maintaining low temperatures during chlorination minimizes over-chlorination or side reactions.
- Reaction Time: Extended reflux times (up to 12 hours) ensure complete conversion.
- Purification: Post-reaction extraction with dichloromethane, washing with saturated sodium bicarbonate or brine, drying over anhydrous sodium sulfate, and purification via column chromatography are standard.
Notes on Industrial Scalability and Environmental Considerations
- Cost-Effectiveness: Use of readily available reagents like POCl₃ and MnO₂ favors scale-up.
- Waste Management: Chlorinated byproducts and excess reagents require proper disposal, emphasizing the need for greener alternatives.
- Yield Optimization: Precise control of molar ratios (e.g., 1:1.08 for pyrimidine to chlorinating agent) and reaction parameters enhances yield and purity.
Summary Data Table: Preparation Methods
| Method Aspect | Details | References |
|---|---|---|
| Chlorination Reagents | POCl₃, sulfuryl chloride, thionyl chloride | , |
| Reaction Solvent | Dichloromethane, toluene | , |
| Reaction Temperature | 0°C to 90°C | , |
| Oxidation Agents | MnO₂, PCC | |
| Reaction Time | 4-12 hours | , |
| Purification | Extraction, washing, chromatography | , |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
